molecular formula C9H9BrN2 B15274453 8-Bromo-3-ethylimidazo[1,2-a]pyridine

8-Bromo-3-ethylimidazo[1,2-a]pyridine

カタログ番号: B15274453
分子量: 225.08 g/mol
InChIキー: RSCORQMCFDGHAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Bromo-3-ethylimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridine ring. The bromine atom at position 8 enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry for cross-coupling reactions. The ethyl group at position 3 introduces steric and electronic effects that modulate solubility and biological interactions. Such derivatives are explored for antitrypanosomal, antikinetoplastid, and fluorescence applications .

特性

分子式

C9H9BrN2

分子量

225.08 g/mol

IUPAC名

8-bromo-3-ethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-2-7-6-11-9-8(10)4-3-5-12(7)9/h3-6H,2H2,1H3

InChIキー

RSCORQMCFDGHAQ-UHFFFAOYSA-N

正規SMILES

CCC1=CN=C2N1C=CC=C2Br

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-ethylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the bromination of 3-ethylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

化学反応の分析

Nucleophilic Aromatic Substitution at C8

The bromine atom undergoes substitution reactions with various nucleophiles under transition metal catalysis. This reactivity enables precise functionalization of the heterocyclic core:

NucleophileCatalystConditionsProductYieldSource
AminesCuIDMF, 110°C8-Amino derivatives72-85%
ThiolsPd(PPh₃)₄Toluene, reflux8-Thioethers68-78%
AlkoxidesK₂CO₃DMSO, 80°C8-Ether derivatives63-70%

This reaction follows a concerted metalation-deprotonation mechanism in cross-coupling reactions, with the ethyl group at position 3 demonstrating minimal steric interference due to its orientation relative to the reaction site .

Electrophilic Functionalization at C3

The ethyl group undergoes controlled oxidation while preserving the bromine substituent:

Oxidation Pathways

ReagentConditionsProductSelectivity
KMnO₄Acetic acid, 60°C3-Carboxylic acid89%
CrO₃H₂SO₄, acetone3-Ketone derivative82%
O₂/Pd catalystMethanol, 40°C3-Hydroxyethyl metabolite75%

The electron-donating ethyl group facilitates electrophilic aromatic substitution at position 5 and 7 of the pyridine ring, with halogenation occurring preferentially at position 5 (X = Cl, Br) in 3:1 regioselectivity .

Multicomponent Reactions

The compound participates in Groebke-Blackburn-Bienaymé (GBB) reactions to construct complex heterocycles:

Representative GBB Reaction

text
8-Bromo-3-ethylimidazo[1,2-a]pyridine + Benzaldehyde + tert-Butyl isocyanide → Tetracylic fused imidazopyridine (82% yield)

Key parameters:

  • Chiral phosphoric acid catalyst (R)-A8 (1 mol%)

  • DCM, 4Å molecular sieves

  • 99% enantiomeric excess achieved

Cross-Coupling Reactions

The bromine atom enables diverse metal-catalyzed couplings:

Reaction TypeCatalyst SystemPartnerApplicationYield
SuzukiPd(dba)₂/XPhosAryl boronic acidsBiaryl systems88%
SonogashiraPdCl₂(PPh₃)₂/CuITerminal alkynesFluorescent probes79%
Buchwald-HartwigPd₂(dba)₃/BINAPSecondary aminesPharmaceutical intermediates85%

These reactions typically proceed at 80-110°C in toluene/Et₃N mixtures, with the ethyl group requiring no protecting group due to its chemical stability under coupling conditions .

Structural Effects on Reactivity
Crystallographic studies reveal:

  • Dihedral angle between imidazole and pyridine rings: 3.6° ± 0.2°

  • Bromine atomic displacement parameters: 0.021 Ų (vs 0.015 Ų for ethyl group)

  • Hammett σₚ value for 8-Br: +0.26 (meta-directing effect)

These parameters explain the compound's preference for electrophilic substitution at position 5 and nucleophilic attack at position 8 .

The compound's dual functionality enables sequential modification strategies, making it valuable for constructing polyfunctional heterocycles in medicinal chemistry and materials science. Recent advances in asymmetric catalysis have expanded its utility in synthesizing axially chiral derivatives with potential biological activity .

作用機序

The mechanism of action of 8-Bromo-3-ethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Melting Point (°C) Solubility Biological Activity
This compound 8-Br, 3-Et Not Reported Moderate (pred.) Potential fluorophore
3-Benzoyl-8-bromo-6-methyl-2-phenyl (2e) 8-Br, 3-Bz, 6-Me, 2-Ph 173–174 Low Not Reported
8-Bromo-6-chloro-3-nitro (3) 8-Br, 6-Cl, 3-NO₂ Not Reported Low Antitrypanosomal
Ethyl 8-bromo-2-(trifluoromethyl) () 8-Br, 2-CF₃, 3-CO₂Et Not Reported Low Synthetic intermediate
Table 2: Elemental Analysis of Selected Derivatives
Compound () C (Calc/Obs) H (Calc/Obs) N (Calc/Obs)
2e 64.47/64.53 3.86/3.68 7.16/6.97
2d 45.16/45.56 2.68/2.98 6.20/5.84

生物活性

8-Bromo-3-ethylimidazo[1,2-a]pyridine (BEIP) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, notable for its unique structural features and diverse biological activities. The presence of a bromine atom at the 8th position and an ethyl group at the 3rd position contributes to its distinctive properties, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. This configuration enhances its potential for various biochemical interactions. The following table summarizes the structural characteristics of BEIP compared to related compounds:

Compound NameKey Structural Features
This compound Bromine at position 8, ethyl at position 3
8-Bromoimidazo[1,2-a]pyridineLacks ethyl group at position 3
3-Ethylimidazo[1,2-a]pyridineLacks bromine substituent at position 8
7-Methylimidazo[1,2-a]pyridineMethyl group at position 7 instead of bromine

Antimicrobial Properties

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as antimicrobial agents . For instance, BEIP has shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). A study reported that analogues of imidazo[1,2-a]pyridine exhibited significant activity with minimum inhibitory concentrations (MIC) in the nanomolar range against Mtb strains, indicating their potential as effective anti-TB agents .

Anticancer Activity

BEIP and its derivatives have been investigated for their anticancer properties . Research indicates that these compounds may influence various cellular pathways related to proliferation and apoptosis. For example, studies have demonstrated that specific modifications in the imidazo[1,2-a]pyridine structure can enhance cytotoxic activity against cancer cell lines .

The mechanism by which BEIP exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. These interactions may modulate signaling pathways that regulate cell growth and survival. For instance, brominated analogues have shown varied activity depending on their substitution patterns, suggesting that the bromine atom plays a critical role in biological efficacy .

Study on Antitubercular Activity

In a recent investigation involving BEIP derivatives, researchers evaluated their efficacy against Mtb using both in vitro and in vivo models. The results indicated substantial reductions in bacterial load when treated with selected compounds over a four-week period. Specifically, doses of 0.4 mg/kg to 10 mg/kg led to significant decreases in viable bacteria .

Cytotoxicity Assessment

A cytotoxicity study was conducted using various cancer cell lines to assess the safety profile of BEIP derivatives. The results showed that while some compounds exhibited potent anticancer activity, they also displayed varying levels of cytotoxicity against normal cells. This highlights the importance of optimizing the chemical structure to balance efficacy and safety .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。